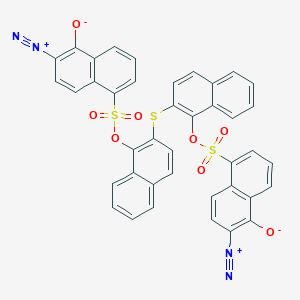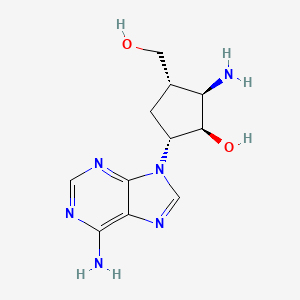
Carbocyclic-3'-amino-adenosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbocyclic-3’-amino-adenosine is a synthetic nucleoside analogue that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is structurally similar to adenosine but features a carbocyclic ring in place of the ribose moiety and an amino group at the 3’ position. These modifications confer unique biochemical properties, making it a valuable tool in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of carbocyclic-3’-amino-adenosine typically involves the following steps:
Formation of the Carbocyclic Ring: The carbocyclic ring can be synthesized using a Dieckmann condensation reaction, where a diester undergoes intramolecular cyclization in the presence of a strong base such as sodium hydride in dimethyl sulfoxide.
Introduction of the Amino Group: The amino group at the 3’ position can be introduced through selective protection and deprotection strategies.
Industrial Production Methods: Industrial production of carbocyclic-3’-amino-adenosine involves scaling up the laboratory synthesis methods. The use of environmentally benign solvents like dimethyl sulfoxide and efficient reaction conditions ensures high yields and scalability .
Análisis De Reacciones Químicas
Types of Reactions: Carbocyclic-3’-amino-adenosine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbocyclic ring can be reduced to form dihydro or tetrahydro derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or nitric acid can be used under controlled conditions.
Reduction: Catalytic hydrogenation using palladium on carbon is a common method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Dihydro and tetrahydro derivatives.
Substitution Products: Various alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
Carbocyclic-3’-amino-adenosine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex nucleoside analogues.
Biology: It serves as a probe for studying nucleoside transporters and enzymes involved in nucleoside metabolism.
Industry: It is used in the development of diagnostic tools and as a precursor for the synthesis of other bioactive compounds.
Mecanismo De Acción
Carbocyclic-3’-amino-adenosine exerts its effects by mimicking the structure of natural nucleosides. It is taken up by nucleoside transporters and phosphorylated to its active triphosphate form within cells. This active form can inhibit DNA and RNA synthesis by acting as a chain terminator or by inhibiting key enzymes involved in nucleic acid metabolism . The compound targets various molecular pathways, including those involved in viral replication and cancer cell proliferation .
Comparación Con Compuestos Similares
Carbocyclic-3’-amino-adenosine is unique due to its carbocyclic ring and amino group at the 3’ position. Similar compounds include:
Adenosine: The natural nucleoside with a ribose moiety.
Carbovir: A carbocyclic analogue of guanosine with antiviral activity.
Gemcitabine: A nucleoside analogue used in cancer therapy.
Compared to these compounds, carbocyclic-3’-amino-adenosine offers enhanced stability and unique biochemical properties, making it a valuable tool in scientific research and potential therapeutic applications.
Propiedades
Número CAS |
61865-69-8 |
|---|---|
Fórmula molecular |
C11H16N6O2 |
Peso molecular |
264.28 g/mol |
Nombre IUPAC |
(1R,2R,3S,5R)-2-amino-5-(6-aminopurin-9-yl)-3-(hydroxymethyl)cyclopentan-1-ol |
InChI |
InChI=1S/C11H16N6O2/c12-7-5(2-18)1-6(9(7)19)17-4-16-8-10(13)14-3-15-11(8)17/h3-7,9,18-19H,1-2,12H2,(H2,13,14,15)/t5-,6-,7-,9+/m1/s1 |
Clave InChI |
WYMIIYMQKKFLES-PULFBKJNSA-N |
SMILES isomérico |
C1[C@@H]([C@H]([C@H]([C@@H]1N2C=NC3=C(N=CN=C32)N)O)N)CO |
SMILES canónico |
C1C(C(C(C1N2C=NC3=C(N=CN=C32)N)O)N)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


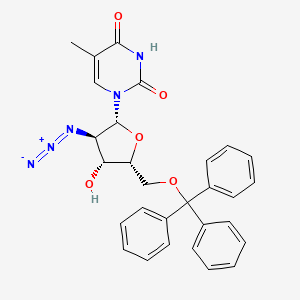

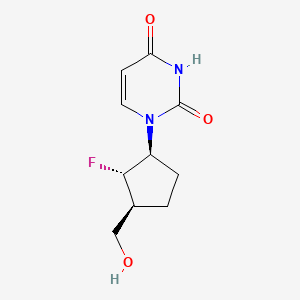
![Urea, N,N''-(methylphenylene)bis[N'-[3-(triethoxysilyl)propyl]-](/img/structure/B15195189.png)
![5-Hydroxy-6-methyl-3,3a,4,5-tetrahydro-2h-cyclopenta[de]thiochromene-4-carboxamide](/img/structure/B15195192.png)

![N-[[4-(2-methylphenyl)piperazin-1-yl]-(2,4,5-trichlorophenoxy)phosphoryl]methanamine](/img/structure/B15195203.png)
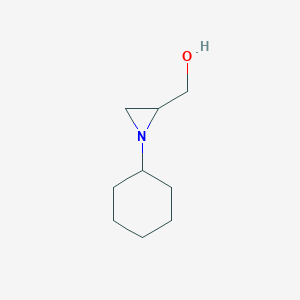
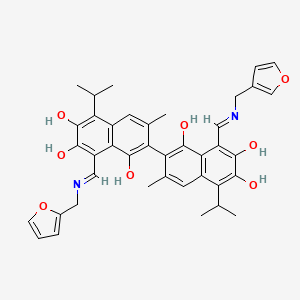
![2-ethyl-7-methoxy-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B15195217.png)
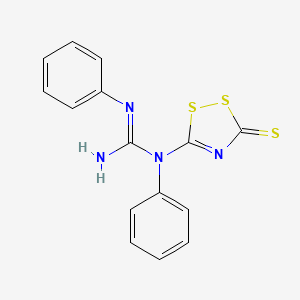
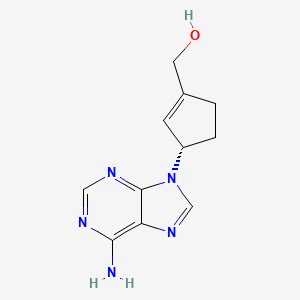
![9-chloro-2,3-dihydro-1H-chromeno[3,4-b][1,4]oxazin-5-one](/img/structure/B15195235.png)
